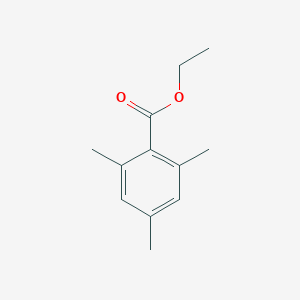

Ethyl 2,4,6-trimethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,6-trimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTXIZPSMQCYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169980 | |

| Record name | Ethyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-55-8 | |

| Record name | Benzoic acid, 2,4,6-trimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,6-trimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1754-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4,6-trimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4,6-TRIMETHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SE9DS73G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8), a substituted aromatic ester. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its known applications and biological activities.

Core Data Summary

Chemical and Physical Properties

This compound, also known as Ethyl Mesitylenecarboxylate, is an organic compound with a distinct aromatic profile.[1][2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 1754-55-8 | - | [1][2][3][4] |

| IUPAC Name | This compound | - | [1][4][5] |

| Molecular Formula | C₁₂H₁₆O₂ | - | [1][2][3][4] |

| Molecular Weight | 192.25 | g/mol | [1][3][4] |

| InChI | InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | - | [1][4][5] |

| InChI Key | ZXTXIZPSMQCYBN-UHFFFAOYSA-N | - | [1][4][5] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1C)C)C | - | [1][4] |

| Physical Properties | |||

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Boiling Point | 121 | °C | [6] |

| Normal Boiling Point (Tboil) | 591.87 | K | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 55.72 | kJ/mol | [7] |

| Enthalpy of Fusion (ΔfusH°) | 22.50 | kJ/mol | [7] |

| Thermodynamic Properties | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | -100.24 | kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -333.69 | kJ/mol | [7] |

| Solubility & Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 2.789 | - | [3][7] |

| Water Solubility (log10WS) | -3.56 | mol/l | [7] |

| Computational Data | |||

| Topological Polar Surface Area (TPSA) | 26.3 | Ų | [3][4] |

| Rotatable Bonds | 2 | - | [3] |

| Hydrogen Bond Acceptors | 2 | - | [3] |

| Hydrogen Bond Donors | 0 | - | [3] |

Experimental Protocols

Synthesis: Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.[8][9] The significant steric hindrance from the ortho-methyl groups on the benzoic acid makes this reaction challenging, potentially leading to lower conversion rates compared to unhindered substrates.[10]

Materials:

-

2,4,6-trimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or hotplate with a heating block

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Stir bar

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask containing a stir bar, dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or heating block.[8][11] The reaction should be stirred continuously. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, a longer reaction time (several hours to overnight) may be necessary.[10]

-

Workup - Quenching: After the reaction is complete (as indicated by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid.[12] Continue washing until no more gas evolves. Then, wash with saturated sodium chloride solution (brine).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The structure and purity of the final product can be confirmed using various spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure. Spectroscopic data is available in various databases.[13][14]

-

IR Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To determine the purity of the compound.[15][16]

A reverse-phase HPLC method has also been described for the analysis of this compound using a mobile phase of acetonitrile, water, and phosphoric acid.[17] For mass spectrometry applications, formic acid can be used as a substitute for phosphoric acid.[17]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.

References

- 1. Buy this compound | 1754-55-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1754-55-8 [sigmaaldrich.com]

- 6. This compound 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Ethyl-2,4,6-trimethylbenzoate (CAS 1754-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. 1754-55-8|this compound|BLD Pharm [bldpharm.com]

- 14. This compound(1754-55-8) 1H NMR [m.chemicalbook.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,6-trimethylbenzoate, an aromatic ester, is a compound of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its synonyms, key properties, synthesis, and analytical methodologies. While its primary applications have been in the fragrance and flavor industries, its structural motifs are also explored in organic synthesis and medicinal chemistry. This document aims to be a core resource for professionals requiring detailed information on this compound.

Synonyms

The following are recognized synonyms for this compound:

-

2,4,6-Trimethylbenzoic Acid Ethyl Ester[1]

-

Ethyl Mesitylenecarboxylate[1]

-

Mesitylenecarboxylic Acid Ethyl Ester[1]

-

Ethyl mesitoate[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 1754-55-8 | [1][3] |

Table 2: Physical Properties

| Property | Value | Unit | Reference |

| Boiling Point | 121 / 7 mmHg | °C | [3] |

| Density | 1.00 | g/cm³ | [3] |

| Refractive Index | 1.5020 | [3] | |

| logP (Octanol/Water Partition Coefficient) | 2.789 | [4] | |

| Water Solubility (log10WS) | -3.56 | mol/L | [4] |

Table 3: Spectroscopic Data

| Spectroscopic Method | Key Data Points | Reference |

| Mass Spectrometry (GC-MS, EI) | m/z peaks at 192 (M+), 147, 146, 163, 119 | [2] |

| ¹³C NMR | A spectrum is available in public databases. | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

2,4,6-trimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Synthesis Workflow

Caption: Fischer Esterification Workflow for this compound Synthesis.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound, allowing for purity assessment and quantification.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water gradient (e.g., starting with 50:50 and increasing the acetonitrile percentage over time)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan (typically around 230 nm for benzoyl compounds)

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity

There is limited publicly available data on the specific biological activity of this compound. While some sources suggest potential antimicrobial properties, detailed studies confirming this and elucidating any mechanism of action are lacking. Research on structurally related compounds, such as certain 2,4,6-trimethylbenzenesulfonyl hydrazones, has shown antibacterial activity, but these findings cannot be directly extrapolated to the ethyl ester. Further investigation is required to characterize the biological profile of this compound. At present, no specific signaling pathways have been identified for this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related fields. The information on its synonyms, physicochemical properties, synthesis, and analytical methods is intended to support further research and application. The current gap in knowledge regarding its specific biological activities presents an opportunity for future investigations to explore the potential of this compound beyond its current applications.

References

An In-depth Technical Guide to Ethyl 2,4,6-trimethylbenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2,4,6-trimethylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as Ethyl Mesitylenecarboxylate, is an aromatic ester. Its molecular structure, characterized by a benzene ring with three methyl groups and an ethyl ester group, contributes to its specific chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4][5] |

| CAS Number | 1754-55-8 | [1][3][4] |

| Appearance | Colorless to light yellow to red clear liquid | [1] |

| Boiling Point | 121 °C at 7 mmHg | [4] |

| Density | 1.00 g/cm³ | [4] |

| Refractive Index | 1.5020 | [4] |

| Purity | >95.0% (GC) | [1] |

| LogP | 3.65 | [3] |

Synonyms: 2,4,6-Trimethylbenzoic Acid Ethyl Ester; Ethyl Mesitylenecarboxylate; Mesitylenecarboxylic Acid Ethyl Ester.[1]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

A standard method for the synthesis of this compound is through the Fischer esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Materials:

-

2,4,6-trimethylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound. It allows for the separation of the compound from a mixture and its identification based on its mass spectrum. Key fragments observed in the mass spectrum of this compound include m/z values of 192 (molecular ion), 147, and 146.[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed for the analysis of this compound.[3] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid like formic acid for better peak shape.[3]

Visualization

The following diagram illustrates the generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound CAS#: 1754-55-8 [chemicalbook.com]

- 5. Ethyl-2,4,6-trimethylbenzoate (CAS 1754-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 2,4,6-trimethylbenzoate. Due to the limited availability of experimentally derived and assigned spectral data in publicly accessible databases, this document leverages computational prediction to present a comprehensive overview for research and development applications.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral analysis and interpretation. The carbon atoms are numbered according to the diagram in Figure 1.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

| 1 | 171.5 | Carbonyl (C=O) |

| 2 | 134.8 | Aromatic C-CO |

| 3, 7 | 137.5 | Aromatic C-CH₃ (ortho) |

| 4, 6 | 128.2 | Aromatic C-H |

| 5 | 139.8 | Aromatic C-CH₃ (para) |

| 8 | 60.9 | Methylene (-O-CH₂) |

| 9 | 14.3 | Methyl (-CH₃ of ethyl) |

| 10, 11 | 21.1 | Methyl (-CH₃ on ring, ortho) |

| 12 | 19.8 | Methyl (-CH₃ on ring, para) |

Disclaimer: The chemical shift values presented are based on computational predictions and may differ from experimentally determined values. These predictions are intended for guidance and preliminary analysis.

Molecular Structure and Peak Assignment

The numbering of the carbon atoms in this compound is crucial for the correct assignment of the ¹³C NMR signals. The following diagram illustrates the molecular structure with the designated numbering scheme used in this guide.

Figure 1: Molecular structure of this compound with carbon numbering for ¹³C NMR peak assignment.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS.

3.2. Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz (or higher field) NMR spectrometer

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon atoms) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature: Standard room temperature (e.g., 298 K).

3.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and listed.

Logical Workflow for ¹³C NMR Analysis

The process of analyzing a compound using ¹³C NMR spectroscopy follows a logical sequence from sample preparation to final data interpretation.

Figure 2: A generalized workflow diagram for conducting and analyzing a ¹³C NMR experiment.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2,4,6-trimethylbenzoate. By understanding its fragmentation pathways, researchers can confidently identify this compound and distinguish it from related structures in complex matrices, a critical step in various stages of pharmaceutical research and development.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that provide a structural fingerprint of the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 52.30 | [M]⁺ (Molecular Ion) |

| 147 | 99.99 | [M - C₂H₅O]⁺ |

| 146 | 75.50 | [M - C₂H₅OH]⁺ |

| 119 | 20.20 | [M - C₂H₅O - CO]⁺ |

| 163 | 21.00 | [M - C₂H₅]⁺ |

Data sourced from PubChem CID 74465.[1]

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of aromatic esters.[2]

Instrumentation: JEOL JMS-DX-300 or equivalent GC-MS system.[1]

Gas Chromatography (GC) Conditions:

-

Injector Port Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)[1]

-

Ionization Energy: 70 eV[1]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

-

Inject 1 µL of the final solution into the GC-MS system.

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters, influenced by the stability of the resulting ions and neutral losses.[3][4] The primary fragmentation events are detailed below.

A crucial initial step is the ionization of the molecule, forming the molecular ion [M]⁺ at m/z 192.

Caption: Ionization of this compound.

The most abundant fragment ion is observed at m/z 147. This corresponds to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, a characteristic fragmentation for ethyl esters.[3][4] This results in the formation of a very stable acylium ion.

Another significant fragmentation pathway involves the loss of a neutral ethanol molecule (C₂H₅OH) via a McLafferty-type rearrangement, leading to the ion at m/z 146.

Further fragmentation of the acylium ion at m/z 147 can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the ion at m/z 119.[3]

A less prominent, yet important, fragmentation involves the cleavage of the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) and the formation of the ion at m/z 163.

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Proposed fragmentation pathways of this compound.

References

GC-MS Analysis of Ethyl 2,4,6-trimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2,4,6-trimethylbenzoate (C₁₂H₁₆O₂), a significant aromatic ester. The methodologies, data interpretation, and expected outcomes detailed herein are intended to support research, quality control, and drug development activities.

Introduction

This compound, also known as ethyl mesitoate, is an aromatic ester with applications in chemical synthesis and as a potential intermediate in pharmaceutical manufacturing. Its structural characterization and quantification are critical for ensuring purity, monitoring reaction kinetics, and identifying potential impurities. Gas Chromatography-Mass Spectrometry stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.

Experimental Protocols

While a specific, standardized method for this compound is not widely published, a robust and reliable analysis can be achieved by adapting established protocols for similar aromatic esters, such as parabens.[1] The following sections detail a recommended experimental approach.

Sample Preparation

The goal of sample preparation is to isolate this compound from the sample matrix and prepare it in a solvent suitable for GC-MS injection.

Protocol for Liquid Samples (e.g., reaction mixtures, liquid formulations):

-

Dilution: Dilute the sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 1-10 µg/mL.[2][3] This concentration range is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.

-

Liquid-Liquid Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) can be employed to separate the analyte. Mix the sample with an immiscible organic solvent. The analytes will partition into the organic layer, which can then be collected.

-

Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to a 1.5 mL glass autosampler vial.[3]

Protocol for Solid Samples (e.g., powders, semi-solids):

-

Dissolution: Dissolve a known quantity of the solid sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol).[3]

-

Sonication: Use an ultrasonic bath to ensure complete dissolution of the analyte.

-

Centrifugation: Centrifuge the sample to pellet any insoluble materials.[2][3]

-

Collection and Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.22 µm syringe filter into a GC autosampler vial.[3]

The overall workflow for sample preparation is illustrated in the diagram below.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis and are based on methods developed for similar aromatic compounds.[1]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5973 or equivalent single-quadrupole MS |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.2 mL/min |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 30:1 ratio for higher concentrations) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 90 °C (hold for 1 min), Ramp: 35 °C/min to 280 °C, Final Hold: 2 min |

| MS Transfer Line Temp. | 300 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50 - 550 amu |

| Acquisition Mode | Full Scan (for qualitative analysis and identification) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Data Presentation and Interpretation

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural confirmation. The molecular weight of the compound is 192.25 g/mol .[4]

Table 1: Key Mass Spectral Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Ion Identity |

| 192 | 52.3 | [M]⁺ (Molecular Ion) |

| 163 | 21.0 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 147 | 100.0 (Base Peak) | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 146 | 75.5 | [M - OC₂H₅ - H]⁺ (Loss of ethoxy and H) |

| 119 | 20.2 | [C₉H₁₁]⁺ (Further fragmentation) |

| Data sourced from PubChem CID 74465.[4] |

The fragmentation of aromatic esters like this compound typically begins with cleavages adjacent to the carbonyl group and the ester oxygen.[5][6] The proposed fragmentation pathway is as follows:

-

Molecular Ion Formation: The initial electron impact removes an electron from the molecule, forming the molecular ion [C₁₂H₁₆O₂]⁺ at m/z 192 .

-

Loss of Ethoxy Radical: The most favorable fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in the highly stable 2,4,6-trimethylbenzoyl cation. This forms the base peak at m/z 147 .

-

Loss of Ethyl Radical: An alternative fragmentation involves the cleavage of the O-C₂H₅ bond, leading to the loss of an ethyl radical (•C₂H₅) and the formation of an ion at m/z 163 .

The diagram below illustrates this primary fragmentation logic.

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using certified reference standards of this compound.

General Protocol for Quantification:

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

-

Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution. A typical concentration range might be 1 µg/mL to 100 µg/mL.[1]

-

Analysis: Analyze each calibration standard using the optimized GC-MS method, preferably in Selected Ion Monitoring (SIM) mode for maximum sensitivity. The most abundant and specific ions (e.g., m/z 147, 192, 163) should be monitored.

-

Calibration Curve: Plot the peak area of the primary ion (m/z 147) against the concentration of each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should ideally be >0.99.

-

Sample Quantification: Analyze the prepared unknown samples and use the calibration curve to determine the concentration of this compound.

While specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not available in the literature, for similar compounds analyzed by GC-MS, LODs are typically in the sub-µg/mL range.[1]

Conclusion

This technical guide outlines a comprehensive approach for the GC-MS analysis of this compound. By employing the detailed sample preparation techniques, instrumental parameters, and data interpretation frameworks provided, researchers and scientists can achieve reliable and accurate identification and quantification of this compound. The methodologies described are applicable across various stages of research, development, and quality control, ensuring the integrity and purity of materials and products.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy data for Ethyl 2,4,6-trimethylbenzoate, tailored for professionals in research and development. Below you will find detailed information on the characteristic vibrational modes, a summary of the spectral data, a standard experimental protocol for data acquisition, and a workflow for spectral analysis.

Core Concepts in the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the key characteristic absorptions arise from the vibrations of its aromatic ring, the ester functional group, and the aliphatic methyl and ethyl groups.

The structure of this compound contains several key features that give rise to a distinct infrared spectrum:

-

Aromatic Ring: The benzene ring substituted with three methyl groups exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Ester Group (C=O and C-O): The carbonyl (C=O) stretch is one of the most prominent and diagnostic peaks in the spectrum. The C-O stretching vibrations of the ester group also produce strong and identifiable absorptions.

-

Aliphatic Chains (CH₃ and CH₂): The methyl and ethyl groups give rise to characteristic C-H stretching and bending vibrations.

Quantitative Infrared Spectroscopy Data

The following table summarizes the principal infrared absorption peaks for this compound. This data is essential for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2980 - 2850 | Medium to Strong | C-H stretching (aliphatic - CH₃ and CH₂) |

| ~1725 - 1715 | Strong | C=O stretching (ester carbonyl) |

| ~1610, ~1460 | Medium to Weak | C=C stretching (aromatic ring) |

| ~1280 - 1250 | Strong | Asymmetric C-O-C stretching (ester) |

| ~1130 - 1100 | Strong | Symmetric C-O-C stretching (ester) |

| ~850 | Strong | C-H out-of-plane bending (aromatic ring) |

Experimental Protocol: Acquiring the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample vial containing this compound

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

-

Sample Application: Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal using a micropipette.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Process the acquired spectrum as needed. This may include baseline correction or smoothing.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the infrared spectrum of this compound.

Caption: A flowchart illustrating the key stages in the acquisition, processing, and interpretation of an FTIR spectrum.

Physical properties of Ethyl 2,4,6-trimethylbenzoate

An In-depth Technical Guide to the Physical Properties of Ethyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 1754-55-8). The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are described.

Core Physical Properties

This compound is a colorless to light yellow or red clear liquid.[1][2] It is also known by its synonyms, including Ethyl mesitoate, 2,4,6-Trimethylbenzoic acid ethyl ester, and Mesitylenecarboxylic acid ethyl ester.[1][3]

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] | |

| Molecular Weight | 192.25 | g/mol | [3][4][5] |

| Boiling Point | 121 °C at 7 mmHg | °C | [6] |

| 591.87 | K | [4] | |

| Melting Point | 361.14 | K | [4] |

| Density | 1.00 | g/cm³ | [6] |

| Refractive Index | 1.5020 | [6] | |

| Water Solubility | Insoluble | [6] | |

| Log10 of Water Solubility: -3.56 | mol/L | [4] | |

| Purity | >95.0% (GC) | [1][2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols standardly used for organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7] A common method for determining the boiling point of small quantities of a liquid is the capillary method.[7]

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a liquid paraffin bath.[8][9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Heating is then discontinued, and the bath is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid.[11] For compounds that are solid at room temperature, the capillary method is widely used.[11]

Procedure:

-

A small, dry sample of the solid is packed into a capillary tube.[11][12]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[11]

-

The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[13] A narrow melting point range is indicative of a pure compound.[14]

Density Determination

Density is the mass of a substance per unit volume.[15] For a liquid like this compound, density can be determined by measuring its mass and volume.

Procedure:

-

An empty graduated cylinder is weighed on an analytical balance.[15][16]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[15]

-

The graduated cylinder containing the liquid is weighed again.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.[15]

Refractive Index Determination

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[17] It is a characteristic physical property that can be used for identification and purity assessment.[17]

Procedure:

-

A few drops of the liquid are placed on the prism of a refractometer.

-

Light of a specific wavelength, typically the sodium D-line (589 nm), is passed through the sample.[17]

-

The refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs of the eyepiece.

-

The refractive index is then read from the instrument's scale.

-

The temperature of the sample should be controlled and recorded, as the refractive index is temperature-dependent.[17]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[18][19]

Procedure:

-

A known volume of the solvent (e.g., water) is placed in a test tube.[18]

-

A small, pre-weighed amount of the solute is added to the solvent.[18]

-

The mixture is agitated until the solute is completely dissolved.[18]

-

Steps 2 and 3 are repeated until the solute no longer dissolves, and a saturated solution is formed.[18]

-

The total mass of the dissolved solute is determined by subtracting the mass of the remaining undissolved solute from the initial total mass.

-

The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical compound.

Caption: Generalized workflow for determining a physical property of a chemical compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1754-55-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Ethyl-2,4,6-trimethylbenzoate (CAS 1754-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 1754-55-8 [m.chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. southalabama.edu [southalabama.edu]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. athabascau.ca [athabascau.ca]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]

An In-depth Technical Guide to the Solubility of Ethyl 2,4,6-trimethylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2,4,6-trimethylbenzoate. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on the theoretical principles governing its solubility, alongside detailed, generalized experimental protocols for its determination.

Introduction to this compound and Its Solubility

This compound, also known as ethyl mesitoate, is an aromatic ester. Its molecular structure, characterized by a benzene ring with three methyl groups and an ethyl ester group, dictates its solubility profile. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents. Given its significant nonpolar hydrocarbon character, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents. While it is reported to be insoluble in water, it is generally miscible with most organic solvents.[1]

Understanding the precise solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl mesitoate, 2,4,6-Trimethylbenzoic acid ethyl ester |

| CAS Number | 1754-55-8 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 121 °C at 7 mmHg |

| Density | 1.00 g/cm³ |

| Water Solubility | Insoluble |

Theoretical Framework for Solubility

The solubility of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

-

Van der Waals Forces: As a predominantly nonpolar molecule, the primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit these forces, such as hexane and toluene, are likely to be effective at solvating it.

-

Dipole-Dipole Interactions: The ester group introduces some polarity to the molecule, allowing for dipole-dipole interactions. Solvents with moderate polarity, such as ethyl acetate or dichloromethane, may also be effective.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its ester oxygen atoms. However, it lacks hydrogen bond donors. Therefore, its solubility in protic solvents like alcohols will depend on the balance between the nonpolar bulk of the molecule and the potential for hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents. The most common and reliable method for determining equilibrium solubility is the saturated shake-flask method .[4][5][6]

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvents)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.[5] The presence of undissolved solid at the bottom of the vial indicates saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. Filtration is a critical step to avoid errors from undissolved solute.[4]

-

The concentration of this compound in the filtered saturated solution can be determined by several methods.

This method is straightforward and does not require sophisticated instrumentation.[1][7]

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent.

These methods are highly sensitive and require smaller sample volumes.[8][9]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis:

-

For UV-Vis spectroscopy , measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[10][11][12]

-

For HPLC , inject the standard solutions and record the peak area. Plot a calibration curve of peak area versus concentration.[4]

-

-

Sample Measurement: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 0.1 | Data | Data | Gravimetric |

| Toluene | 2.4 | Data | Data | Gravimetric |

| Dichloromethane | 3.1 | Data | Data | HPLC |

| Ethyl Acetate | 4.4 | Data | Data | HPLC |

| Acetone | 5.1 | Data | Data | UV-Vis |

| Ethanol | 5.2 | Data | Data | UV-Vis |

| Methanol | 6.6 | Data | Data | UV-Vis |

Visualizations

The following diagrams illustrate the experimental workflow and analytical methodologies described in this guide.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biorelevant.com [biorelevant.com]

- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scirp.org [scirp.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

Steric Hindrance Effects in Ethyl 2,4,6-trimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the profound steric hindrance effects exhibited by Ethyl 2,4,6-trimethylbenzoate. The strategic placement of three methyl groups on the benzene ring, particularly the two ortho substituents, imposes significant spatial constraints that dramatically influence the molecule's chemical reactivity, conformational preferences, and spectroscopic properties. This document details the synthetic route to this sterically encumbered ester, explores the mechanistic shift in its hydrolysis from the typical acyl-oxygen cleavage to an alkyl-oxygen cleavage pathway, and presents spectroscopic and computational data to quantify these steric effects. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Steric hindrance is a fundamental concept in organic chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] this compound serves as a classic exemplar of a sterically hindered ester. The presence of two methyl groups in the ortho positions to the ester functionality effectively shields the carbonyl carbon from nucleophilic attack, leading to a drastic reduction in the rate of reactions such as hydrolysis and transesterification. This pronounced steric crowding not only affects reactivity but also dictates the molecule's geometry, forcing the ester group out of the plane of the aromatic ring to minimize van der Waals strain. Understanding and quantifying these steric effects are crucial for designing molecules with controlled reactivity, a key consideration in the development of prodrugs, catalysts, and other functional organic materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 2,4,6-trimethylbenzoic acid. The acid itself can be synthesized via several methods, including the Grignard reaction of 2,4,6-trimethylbromobenzene with carbon dioxide or the oxidation of mesitylene.[2]

Synthesis of 2,4,6-Trimethylbenzoic Acid (A Precursor)

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction.[3]

Experimental Protocol:

-

Acylation of Mesitylene: To a stirred solution of mesitylene (1.0 eq) in a suitable solvent such as carbon disulfide, anhydrous aluminum chloride (1.1 eq) is added portion-wise at 0 °C. Acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.[2] The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.

-

Haloform Reaction: The crude chloroacetophenone derivative is dissolved in a suitable solvent like dioxane or tetrahydrofuran. A solution of sodium hypochlorite (excess) is added, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the excess hypochlorite is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is then acidified with a strong acid (e.g., HCl) to precipitate 2,4,6-trimethylbenzoic acid. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

Esterification to this compound

Due to the steric hindrance of the carboxylic acid, standard Fischer esterification conditions (refluxing in ethanol with a catalytic amount of strong acid) are often slow. More forcing conditions or alternative methods may be required for efficient conversion.

Experimental Protocol (Modified Fischer Esterification):

-

A mixture of 2,4,6-trimethylbenzoic acid (1.0 eq), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting carboxylic acid. Due to the steric hindrance, this may require a prolonged reaction time (24-48 hours).

-

Upon completion, the excess ethanol is removed by rotary evaporation.

-

The residue is dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Steric Hindrance Effects on Hydrolysis

The most significant consequence of steric hindrance in this compound is its dramatically reduced rate of hydrolysis and a fundamental shift in the reaction mechanism under basic conditions.

Retardation of Hydrolysis Rate

Mechanistic Shift in Alkaline Hydrolysis

The standard mechanism for the alkaline hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the alkoxide leaving group.

However, due to the severe steric hindrance around the carbonyl group in molecules like this compound, the BAc2 pathway is highly disfavored. Instead, under forcing conditions, an alternative mechanism, the bimolecular alkyl-oxygen cleavage (BAl2) pathway, can become operative.[5] In this SN2-type reaction, the hydroxide ion attacks the less sterically hindered α-carbon of the ethyl group, leading to the cleavage of the alkyl-oxygen bond.

Quantitative Data and Spectroscopic Analysis

Comparative Hydrolysis Data (Illustrative)

| Substituent (R in R-COOEt) | Taft Steric Parameter (Es) | Qualitative Hydrolysis Rate |

| Methyl | 0.00 | Fast |

| Ethyl | -0.07 | Fast |

| Isopropyl | -0.47 | Slower |

| tert-Butyl | -1.54 | Very Slow |

| 2,4,6-Trimethylphenyl | Not tabulated (expected to be highly negative) | Extremely Slow |

Spectroscopic Data

The steric hindrance in this compound also influences its spectroscopic properties.

-

1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons, and the three methyl groups on the benzene ring. The chemical shifts of the aromatic protons may be slightly different from those in less substituted benzene rings due to the electronic and anisotropic effects of the methyl and ester groups.

-

13C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon can be compared to that of unhindered esters to assess the electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm-1. The exact position of this band can be influenced by the steric hindrance, which may affect the conjugation of the carbonyl group with the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]

Table of Spectroscopic Data:

| Spectroscopic Technique | Key Features for this compound |

| 1H NMR | Signals for ethyl protons, aromatic protons, and three distinct methyl groups. |

| 13C NMR | Resonances for all carbon atoms, including the carbonyl carbon.[7] |

| IR | Strong C=O stretch around 1720-1740 cm-1. |

| MS | Molecular ion peak and fragmentation pattern consistent with the structure.[7] |

Computational Analysis and Molecular Geometry

Computational chemistry provides valuable insights into the structural consequences of steric hindrance. While a specific computational study for this compound was not found in the searched literature, density functional theory (DFT) calculations on analogous sterically hindered molecules can be used to predict the geometric distortions.

Due to the steric repulsion between the ortho-methyl groups and the ester functionality, the ester group is forced to rotate out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic system, which can have electronic consequences. The bond angles around the ester linkage and the ortho-methyl groups are also expected to be distorted from their ideal values to alleviate steric strain. For instance, in a related sterically hindered molecule, ethyl 2,6-dimethoxybenzoate, X-ray crystallography reveals significant deviations in bond angles to accommodate the bulky ortho substituents.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard esterification procedures, optimized for a sterically hindered carboxylic acid.

Materials:

-

2,4,6-trimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether (or ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask, combine 2,4,6-trimethylbenzoic acid (10.0 g, 0.061 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (1 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

After the reaction is complete (disappearance of the starting acid), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution (caution: CO2 evolution). Repeat the washing until no more gas evolves.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Hydrolysis of this compound (Illustrative)

This protocol is adapted from a procedure for the hydrolysis of the analogous methyl ester under high-temperature conditions, demonstrating the forcing conditions required.[9]

Materials:

-

This compound

-

2% Aqueous potassium hydroxide (KOH) solution

-

High-pressure reaction vessel (autoclave)

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (e.g., 1 M)

-

Separatory funnel

Procedure:

-

Place this compound (1.0 g, 5.2 mmol) and 20 mL of a 2% aqueous KOH solution into a high-pressure reaction vessel.

-

Seal the vessel and heat it to 250-300 °C for 30-60 minutes with stirring.

-

After the reaction time, cool the vessel to room temperature and carefully vent any pressure.

-

Transfer the reaction mixture to a separatory funnel and wash with dichloromethane to remove any unreacted ester.

-

Collect the aqueous layer and acidify it with 1 M HCl to a pH of approximately 2.

-

The 2,4,6-trimethylbenzoic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

The steric hindrance in this compound, arising from the ortho-methyl groups, profoundly impacts its chemical behavior. This guide has detailed how this steric impediment leads to a significant reduction in reactivity, particularly in hydrolysis, and promotes an alternative BAl2 mechanistic pathway. The synthesis of this molecule requires consideration of its hindered nature, often necessitating more forcing reaction conditions. The provided spectroscopic data, comparative analysis, and detailed experimental protocols offer a comprehensive resource for researchers. A thorough understanding of the principles of steric hindrance, as exemplified by this compound, is indispensable for the rational design and synthesis of molecules with tailored reactivity profiles in various fields of chemical science, including drug development where metabolic stability is a key design parameter.

References

- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 2. guidechem.com [guidechem.com]

- 3. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2,4,6-trimethylbenzoate from 2,4,6-trimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2,4,6-trimethylbenzoate, a sterically hindered ester, from 2,4,6-trimethylbenzoic acid. Due to the significant steric hindrance posed by the ortho-methyl groups on the benzoic acid, standard esterification methods require modification to achieve satisfactory yields. Two primary synthetic routes are presented: a direct acid-catalyzed Fischer-Speier esterification under forcing conditions and a two-step process involving the formation of a highly reactive acyl chloride intermediate. These protocols offer comprehensive guidance on reaction setup, purification, and characterization, enabling researchers to select the most suitable method based on available reagents and desired outcomes.

Introduction

This compound is a sterically hindered aromatic ester. The presence of methyl groups at the ortho positions of the benzene ring significantly influences its chemical reactivity, rendering it less susceptible to nucleophilic attack and hydrolysis compared to unhindered esters. This unique property makes it a valuable building block in organic synthesis, particularly in the development of specialized reagents, sterically demanding ligands for catalysis, and as a stable protecting group in the synthesis of complex molecules and active pharmaceutical ingredients.

The synthesis of such sterically congested esters presents a challenge. The direct acid-catalyzed esterification (Fischer-Speier reaction) between 2,4,6-trimethylbenzoic acid and ethanol is often sluggish and inefficient under standard conditions.[1] To overcome this, more forcing conditions or alternative synthetic strategies are necessary. This application note details two effective methods for the synthesis of this compound.

Reaction Mechanisms

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol. While a fundamental reaction, its application to sterically hindered substrates like 2,4,6-trimethylbenzoic acid is challenging. The steric bulk on the carboxylic acid impedes the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon. Consequently, this method typically requires harsh conditions, such as the use of a strong acid catalyst like concentrated sulfuric acid and elevated temperatures, to drive the reaction forward. The reaction is reversible and to achieve a high yield, the equilibrium must be shifted towards the product side, which can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction.

Method B: Acyl Chloride Intermediate Pathway

A more reliable method for the synthesis of sterically hindered esters involves a two-step process. First, 2,4,6-trimethylbenzoic acid is converted to the highly reactive 2,4,6-trimethylbenzoyl chloride.[2][3] This is typically achieved using a chlorinating agent such as thionyl chloride (SO₂Cl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol in a nucleophilic acyl substitution reaction to form the desired ester. The high electrophilicity of the acyl chloride carbonyl carbon makes it much more susceptible to nucleophilic attack by the alcohol, even a sterically hindered one, often proceeding smoothly at or below room temperature.[2]

Experimental Protocols